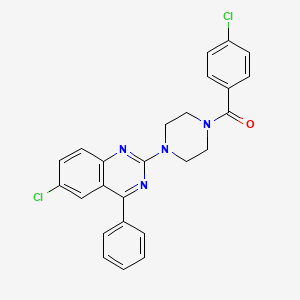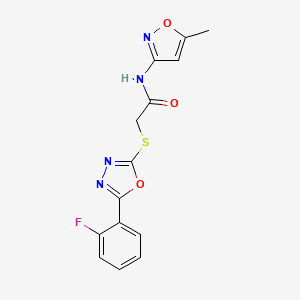![molecular formula C15H18N4 B2850269 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 866131-85-3](/img/structure/B2850269.png)
3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine” is a complex organic molecule that contains several functional groups including a pyrrole ring and a pyrazolo[3,4-b]pyridine ring. The presence of these rings suggests that the compound may exhibit aromatic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole and pyrazolo[3,4-b]pyridine rings in separate steps, followed by their connection via a carbon-carbon bond formation reaction . The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and pyrazolo[3,4-b]pyridine rings, both of which are heterocyclic aromatic rings. The pyrrole ring contains a nitrogen atom, while the pyrazolo[3,4-b]pyridine ring contains two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nature of the pyrrole and pyrazolo[3,4-b]pyridine rings. These rings could potentially undergo electrophilic aromatic substitution reactions . Additionally, the presence of the methyl groups could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the methyl groups could potentially increase the compound’s hydrophobicity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyrrolopyrazine derivatives, including the compound , have shown significant antimicrobial activities . They can be used in the development of new antimicrobial drugs.
Anti-inflammatory Activity
These compounds have also demonstrated anti-inflammatory properties . This makes them potential candidates for the development of anti-inflammatory medications.
Antiviral Activity
Pyrrolopyrazine derivatives have exhibited antiviral activities . They could be used in the creation of new antiviral drugs.
Antifungal Activity
These compounds have shown antifungal properties . This suggests their potential use in the development of antifungal medications.
Antioxidant Activity
Pyrrolopyrazine derivatives have demonstrated antioxidant activities . They could be used in the creation of new antioxidant drugs.
Antitumor Activity
These compounds have shown antitumor properties . This suggests their potential use in the development of antitumor medications.
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have exhibited kinase inhibitory activities . They could be used in the creation of new kinase inhibitory drugs.
Drug Discovery Research
The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research . It can be used to design and synthesize new leads to treat various diseases.
Eigenschaften
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-1,4,6-trimethylpyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-9-8-10(2)16-14-13(9)15(17-18(14)5)19-11(3)6-7-12(19)4/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOGRGIGCBXFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NN(C3=C2C(=CC(=N3)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone](/img/structure/B2850186.png)

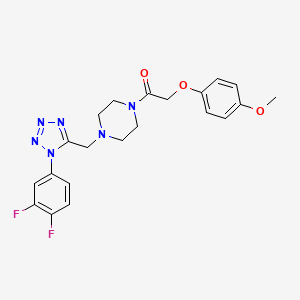
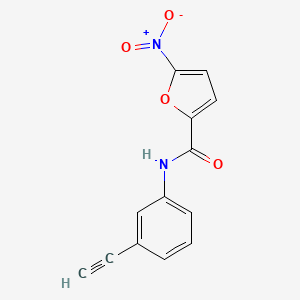
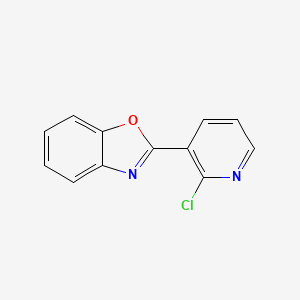
![2-[(Phenylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2850193.png)
![N-(2,6-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2850196.png)
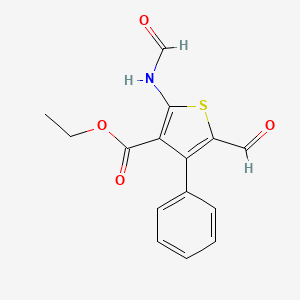

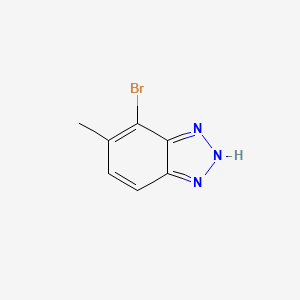
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(4-methoxybenzyl)urea](/img/structure/B2850201.png)

